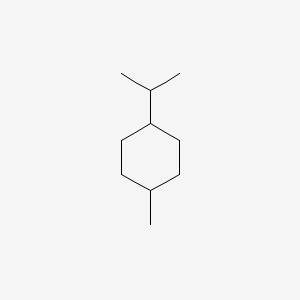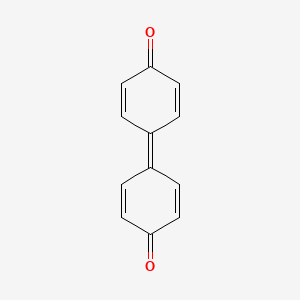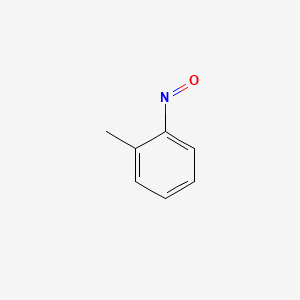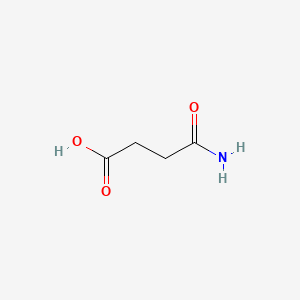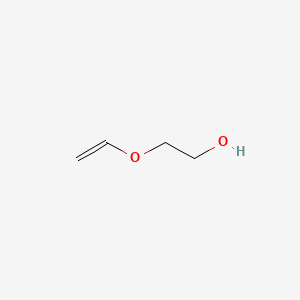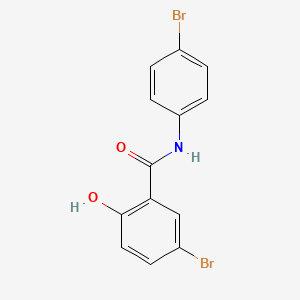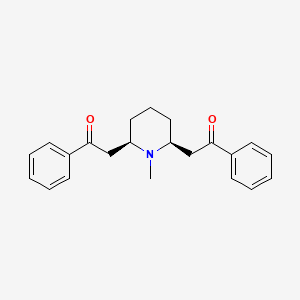
Lobelanine
Overview
Description
Lobelanine is a piperidine alkaloid and a chemical precursor in the biosynthesis of lobeline. It is found in various species of the genus Lobelia, including Lobelia inflata. This compound has a molecular formula of C22H25NO2 and a molar mass of 335.447 g/mol . It plays a crucial role in the biosynthesis of other alkaloids and has been studied for its potential pharmacological properties.
Mechanism of Action
Target of Action
Lobelanine, also known as Lobelanidine, primarily targets the neuronal nicotinic receptor subtypes alpha3beta2 and alpha4beta2 . These receptors play a crucial role in the release of dopamine, a neurotransmitter that regulates mood and cognition .
Mode of Action
This compound acts as a potent antagonist at both alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . It inhibits nicotine-evoked dopamine release and [3H]nicotine binding . Its primary mechanism is the inhibition of dopamine uptake and promotion of dopamine release from the storage vesicles within the presynaptic terminal, via an interaction with the tetrabenazine-binding site on the vesicular monoamine transporter (VMAT2) .
Biochemical Pathways
This compound perturbs the fundamental mechanisms of dopamine storage and release . It affects the insulin resistance signaling pathway by acting on GSK3B, TNF, and MAPK1 . It also influences the diabetic pathway by acting on INSR, DPP4, and GSK3B, which regulate type 2 diabetes, non-insulin-dependent DM, and inflammatory diseases .
Pharmacokinetics
It’s known that the compound undergoes absorption, distribution, metabolism, and excretion (adme) screening . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
This compound’s action results in the alteration of dopamine function . It has the ability to functionally antagonize the neurochemical and behavioral effects of the psychostimulants amphetamine and methamphetamine . This compound was found to inhibit the amphetamine-induced release of dopamine in vitro, and amphetamine-induced hyperactivity, drug discrimination, and self-administration .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the size of the central heterocycle, the bulkiness of the nitrogen protecting group, and the phenacyl arm substituent can influence the thermodynamic equilibrium and its displacement by crystallisation-induced dynamic resolution (CIDR) . The highest Lobeline content was measured in roots cultured on 185 mg L −1 MgSO 4 -containing medium .
Biochemical Analysis
Biochemical Properties
Lobelanidine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions of lobelanidine is with the enzyme phenylalanine ammonia-lyase (PAL), which is involved in the biosynthesis of cinnamic acid from phenylalanine . This interaction is crucial for the formation of various secondary metabolites, including other piperidine alkaloids. Additionally, lobelanidine interacts with nicotinic acetylcholine receptors (nAChRs), where it acts as a partial agonist, influencing neurotransmitter release and synaptic transmission .
Cellular Effects
Lobelanidine exerts various effects on different types of cells and cellular processes. In neuronal cells, lobelanidine has been shown to modulate cell signaling pathways, particularly those involving nicotinic acetylcholine receptors . This modulation can influence neurotransmitter release, impacting synaptic transmission and overall neuronal function. Furthermore, lobelanidine has been observed to affect gene expression, particularly genes involved in neurotransmitter synthesis and release . In non-neuronal cells, lobelanidine can influence cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of lobelanidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Lobelanidine binds to nicotinic acetylcholine receptors, where it acts as a partial agonist, leading to the activation of these receptors and subsequent neurotransmitter release . Additionally, lobelanidine can inhibit the activity of certain enzymes, such as phenylalanine ammonia-lyase, thereby affecting the biosynthesis of secondary metabolites . These interactions result in changes in gene expression, particularly genes involved in neurotransmitter synthesis and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lobelanidine can change over time due to its stability, degradation, and long-term effects on cellular function. Lobelanidine is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods, particularly when exposed to light and oxygen . Long-term studies have shown that lobelanidine can have sustained effects on cellular function, particularly in neuronal cells, where it can modulate neurotransmitter release and synaptic transmission over time . In in vitro studies, lobelanidine has been observed to maintain its activity for several weeks, although its potency may decrease gradually .
Dosage Effects in Animal Models
The effects of lobelanidine vary with different dosages in animal models. At low doses, lobelanidine has been shown to have mild stimulatory effects on the central nervous system, enhancing neurotransmitter release and synaptic transmission . At higher doses, lobelanidine can exhibit toxic effects, including emesis and respiratory depression . Threshold effects have been observed, where a certain dosage is required to elicit a significant pharmacological response. In animal models, the therapeutic window of lobelanidine is relatively narrow, necessitating careful dosage optimization to avoid adverse effects .
Metabolic Pathways
Lobelanidine is involved in several metabolic pathways, including those related to the biosynthesis of secondary metabolites. One of the key pathways involves the enzyme phenylalanine ammonia-lyase, which catalyzes the conversion of phenylalanine to cinnamic acid . This pathway is crucial for the formation of various piperidine alkaloids, including lobelanidine. Additionally, lobelanidine can influence metabolic flux by interacting with enzymes involved in neurotransmitter synthesis and degradation . These interactions can affect metabolite levels and overall cellular metabolism.
Transport and Distribution
Lobelanidine is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, lobelanidine can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects . The distribution of lobelanidine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of lobelanidine is critical for its activity and function. Lobelanidine can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct lobelanidine to its site of action . The subcellular distribution of lobelanidine can influence its interactions with biomolecules and its overall pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lobelanine can be synthesized through a step-economical process involving a ring-closing double aza-Michael (RCDAM) reaction. This method has been revisited and extended to synthesize various configurationally stable analogues . The synthesis involves the reaction of 3-oxo-3-phenylpropionic acid, glutaric dialdehyde, and methylamine hydrochloride in acetone and citrate buffer .
Industrial Production Methods: the synthesis of this compound analogues through crystallization-induced dynamic resolution (CIDR) has been explored, which may offer potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Lobelanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the structure of this compound, leading to the formation of reduced analogues.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various this compound analogues and derivatives, which have been studied for their potential pharmacological properties .
Scientific Research Applications
Chemistry: Lobelanine is used as a precursor in the synthesis of other alkaloids and analogues.
Biology: Studies have explored the role of this compound in the biosynthesis of lobeline and its effects on biological systems.
Comparison with Similar Compounds
Norlobelanine: A related alkaloid with similar biosynthetic pathways and pharmacological properties.
Lobelidine: Another piperidine alkaloid found in Lobelia species, with potential therapeutic applications.
Uniqueness of this compound: this compound is unique due to its role as a precursor in the biosynthesis of lobeline and other alkaloids. Its configurational stability and ability to undergo various chemical reactions make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[(2S,6R)-1-methyl-6-phenacylpiperidin-2-yl]-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3/t19-,20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEMKXUAULKYJV-BGYRXZFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206617 | |
| Record name | Lobelanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-21-5 | |
| Record name | Lobelanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lobelanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lobelanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOBELANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XWB84090T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


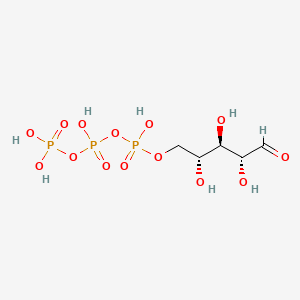
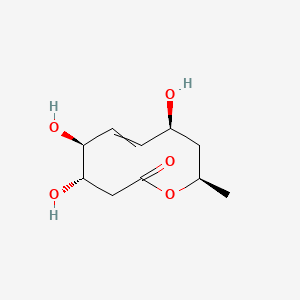

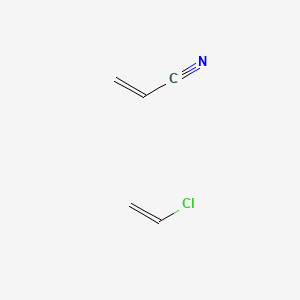

![8-({3-[({3-[(4,6,8-Trisulfonaphthalen-1-yl)carbamoyl]phenyl}carbamoyl)amino]benzoyl}amino)naphthalene-1,3,5-trisulfonic acid](/img/structure/B1195938.png)
